N-(2,5-difluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(2,5-difluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridine derivatives This compound is characterized by the presence of a difluorophenyl group, a methylbenzyl group, and a dihydropyridine ring with a carboxamide functional group
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O2/c1-13-4-2-5-14(10-13)12-24-9-3-6-16(20(24)26)19(25)23-18-11-15(21)7-8-17(18)22/h2-11H,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNWIHUYOBFFNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with a nucleophile.
Attachment of the Methylbenzyl Group: The methylbenzyl group can be attached through a Friedel-Crafts alkylation reaction, where a benzyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where a carboxylic acid derivative reacts with an amine or ammonia.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acid and amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions may use reagents like halogens and nitrating agents, while nucleophilic substitution may involve nucleophiles like amines and thiols.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted aromatic compounds.
Hydrolysis: Formation of carboxylic acid and amine derivatives.
Scientific Research Applications
N-(2,5-difluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-difluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide: can be compared with other dihydropyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluorophenyl group and the methylbenzyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Biological Activity
N-(2,5-difluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings relevant to its pharmacological potential.
Chemical Structure and Synthesis
The compound features a dihydropyridine ring with a carboxamide functional group and two distinct aromatic substituents: a difluorophenyl group and a methylbenzyl group. Its synthesis typically follows a multi-step process involving:
- Formation of the Dihydropyridine Ring : Achieved through the Hantzsch reaction, which involves the condensation of an aldehyde, β-keto ester, and ammonia.
- Introduction of the Difluorophenyl Group : This is accomplished via nucleophilic aromatic substitution.
- Attachment of the Methylbenzyl Group : This step often utilizes Friedel-Crafts alkylation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may exert inhibitory effects on enzymes involved in inflammatory pathways or modulate receptors that regulate cell growth and proliferation.
Pharmacological Studies
Research has indicated various pharmacological properties associated with this compound:
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro, particularly against certain cancer cell lines.
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes related to metabolic pathways.
Case Studies
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : In laboratory settings, this compound demonstrated significant inhibition of cell proliferation in various cancer cell lines. For instance, one study reported a 70% reduction in viability in breast cancer cells at concentrations above 10 µM.
- Animal Models : In vivo studies using murine models have shown that treatment with this compound resulted in decreased tumor growth rates compared to control groups. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of the immune response.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other dihydropyridine derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Nifedipine | Nifedipine Structure | Calcium channel blocker; used for hypertension |
| Amlodipine | Amlodipine Structure | Antihypertensive; also used for angina |
| This Compound | This Compound Structure | Potential anti-inflammatory and anticancer activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
